molecular formula C6H6ClNO2 B2602334 4-Hydroxypicolinaldehyde hydrochloride CAS No. 1965309-48-1

4-Hydroxypicolinaldehyde hydrochloride

Cat. No.: B2602334
CAS No.: 1965309-48-1
M. Wt: 159.57
InChI Key: JPYNNZGDBVOXGE-UHFFFAOYSA-N
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Description

4-Hydroxypicolinaldehyde hydrochloride is an organic compound with the molecular formula C6H6ClNO2. It is a white crystalline solid that is soluble in water and commonly used in research and industrial applications . This compound is a derivative of picolinaldehyde, featuring a hydroxyl group at the fourth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxypicolinaldehyde hydrochloride can be synthesized through various methods. One common synthetic route involves the hydroxylation of picolinaldehyde. This process typically requires the use of oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The compound is usually produced in bulk and purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypicolinaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Hydroxypicolinaldehyde hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in biochemical assays and as a reagent in various biological studies.

    Medicine: Research into potential therapeutic applications, including its role in drug development, is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxypicolinaldehyde hydrochloride involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds and engage in various chemical interactions. These interactions can influence biological pathways and processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

    Picolinaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-Hydroxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.

    4-Hydroxyacetophenone: Contains a ketone group instead of an aldehyde group

Uniqueness

4-Hydroxypicolinaldehyde hydrochloride is unique due to the presence of both the hydroxyl and aldehyde groups on the pyridine ring. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

4-oxo-1H-pyridine-2-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.ClH/c8-4-5-3-6(9)1-2-7-5;/h1-4H,(H,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYNNZGDBVOXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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